ethyl (2E)-2-[(3-methyl-4-nitrophenyl)hydrazono]-3-phenylpropanoate
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Overview
Description
Ethyl (2E)-2-[(3-methyl-4-nitrophenyl)hydrazono]-3-phenylpropanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(3-methyl-4-nitrophenyl)hydrazono]-3-phenylpropanoate typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The general reaction scheme can be represented as follows:
-
Starting Materials
- 3-methyl-4-nitrobenzaldehyde
- Ethyl 3-phenylpropanoate
- Hydrazine hydrate
-
Reaction Conditions
- Solvent: Ethanol or methanol
- Catalyst: Acetic acid or hydrochloric acid
- Temperature: Reflux conditions (approximately 80-100°C)
- Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[(3-methyl-4-nitrophenyl)hydrazono]-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: 3-amino-4-methylphenyl derivative
Reduction: Corresponding amine derivative
Substitution: Various substituted aromatic derivatives
Scientific Research Applications
Ethyl (2E)-2-[(3-methyl-4-nitrophenyl)hydrazono]-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(3-methyl-4-nitrophenyl)hydrazono]-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The hydrazone linkage can undergo hydrolysis to release the corresponding aldehyde or ketone, which can then interact with biological macromolecules. Additionally, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage.
Comparison with Similar Compounds
Ethyl (2E)-2-[(3-methyl-4-nitrophenyl)hydrazono]-3-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl cyano (4-methyl-3-nitrophenyl)hydrazonoacetate: Similar structure but with a cyano group instead of a phenyl group.
Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]-3-phenylpropanoate: Similar structure but without the methyl group on the aromatic ring.
Uniqueness
The presence of both the nitro and methyl groups on the aromatic ring, along with the hydrazone linkage, makes this compound unique
Properties
IUPAC Name |
ethyl (2E)-2-[(3-methyl-4-nitrophenyl)hydrazinylidene]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-18(22)16(12-14-7-5-4-6-8-14)20-19-15-9-10-17(21(23)24)13(2)11-15/h4-11,19H,3,12H2,1-2H3/b20-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVUVSMJQVEPAN-CAPFRKAQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)[N+](=O)[O-])C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)[N+](=O)[O-])C)/CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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